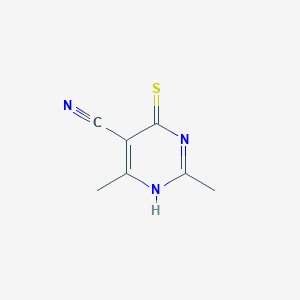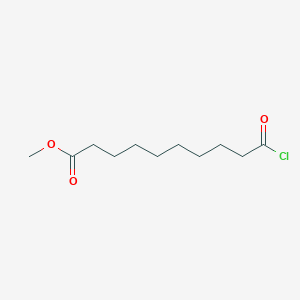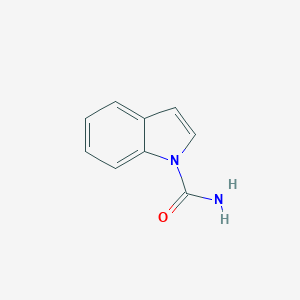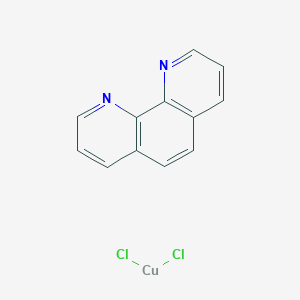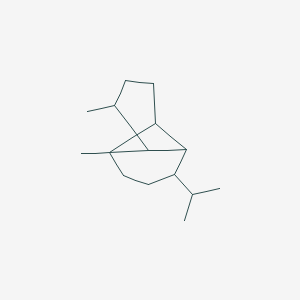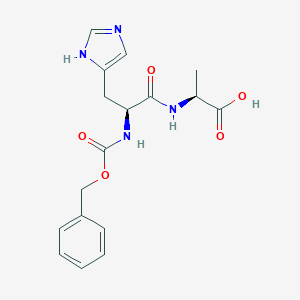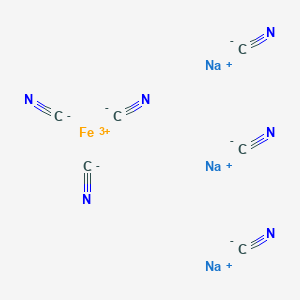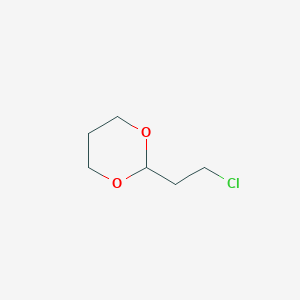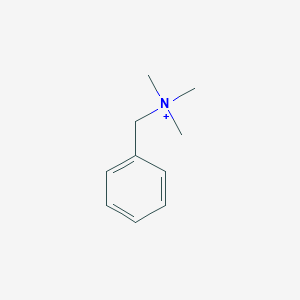
Benzyltrimethylammonium
Vue d'ensemble
Description
Benzyltrimethylammonium is a popular phase-transfer catalyst used in various chemical reactions . It is also used as a phase transfer catalyst in the synthesis of biodiesel . It appears as a light yellow liquid with a mild almond odor .
Synthesis Analysis
Benzyltrimethylammonium can be synthesized from the same base membrane with identical ion-exchange capacities . The synthesis involves the use of tetraethylammonium cations or benzyltrimethylammonium cations by replacing 77% and 81% of the exchangeable Na respectively .Molecular Structure Analysis
The molecular formula of Benzyltrimethylammonium is C10H16N . Its average mass is 150.240 Da and its monoisotopic mass is 150.127731 Da . The crystal structure of a Benzyltrimethylammonium chloride complex has been determined by an X-ray diffraction technique .Chemical Reactions Analysis
Benzyltrimethylammonium is used in aldol condensation reactions and base-catalyzed dehydration reactions . It is also used as a base in Ando’s Z-selective variant of Horner-Wadsworth-Emmons Olefination reactions . In addition, it is involved in the oxidation of aliphatic aldehydes .Physical And Chemical Properties Analysis
Benzyltrimethylammonium has several physical and chemical properties. It is a light yellow liquid with a mild almond odor . The melting point of Benzyltrimethylammonium chloride is 469°F .Applications De Recherche Scientifique
Solvent and Chemical Intermediate : Benzyltrimethylammonium chloride is used as a solvent for cellulose, a gelling inhibitor in polyester resins, a chemical intermediate, a paint dispersant, and an acrylic dyeing agent. It also finds application in plant growth regulator compositions and synthetic processes (Toxicity report series, 2000).
Catalysis : In catalysis, benzyltrimethylammonium hydroxide acts as an efficient metal-free catalyst for the intramolecular hydroalkoxylation of alkynes. This process is enhanced under microwave irradiation conditions (Tetrahedron Letters, 2019).
Ion Transport Studies : It is significant in studies focusing on the transport of aqueous quaternary ammonium cations. This includes understanding the effects of ammonium substituent groups and anion species on ion transport, combining experimental and computational approaches (The journal of physical chemistry. B, 2014).
Fuel Cell Technology : Benzyltrimethylammonium-based anion exchange membranes are important in alkaline fuel cells. These membranes show variations in ionic conductivity and alkaline stability based on the isomeric forms of the benzyltrimethylammonium cations (Journal of Membrane Science, 2020).
Iodinating and Halogenating Agent : Benzyltrimethylammonium dichloroiodate and tribromide are used as iodinating and halogenating agents in organic chemistry. They are especially effective in reactions involving calix[4]arenes and aliphatic alcohols (Journal of The Chemical Society-perkin Transactions 1, 1998) and (Journal of Chemical Research, 1999).
Oxidizing Agent : Benzyltrimethylammonium fluorochromate (VI) is a novel and efficient oxidant for the conversion of oximes into ketones or aldehydes, and for the oxidation of alcohols to carbonyl compounds (Acta Chimica Slovenica, 2004).
Radiation Research : The radiolysis of benzyltrimethylammonium ions in aqueous solutions has been studied, particularly focusing on deamination reactions induced by hydrated electrons (Radiation research, 1968).
Anion-Exchange Membrane Research : Research on the chemical stabilities of anion-exchange membranes in fuel cells, particularly those containing benzyltrimethylammonium functionalities, is significant for understanding degradation mechanisms and improving membrane performance (ACS macro letters, 2013).
Material Science : It is used in the study of phase transitions in nanostructure silica/surfactant composites. The presence of benzyltrimethylammonium ion as a co-directing agent affects the transition between different mesophases (E-journal of Chemistry, 2010).
Electrochemistry : Benzyltrimethylammonium cation has been studied in electrochemical reduction processes, particularly focusing on its interaction with electrodes and the formation of rearrangement products (Journal of Electroanalytical Chemistry, 1976).
Safety And Hazards
Orientations Futures
Benzyltrimethylammonium has potential applications in the field of fuel cells. Research suggests that future studies should focus on the development and long-term durability testing of anion-exchange membranes (AEMs) and anion-exchange ionomers (AEIs) containing the Benzyltrimethylammonium head-group .
Propriétés
IUPAC Name |
benzyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUGRGFIHBUKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100-85-6 (hydroxide), 122-08-7 (methoxide), 4525-46-6 (iodide), 5350-41-4 (bromide), 56-93-9 (chloride), 6427-70-9 (hexafluorophosphate(1-)), 73680-73-6 (carbonate[2:1]) | |
| Record name | Benzyltrimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014800249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047977 | |
| Record name | Benzyltrimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyltrimethylammonium | |
CAS RN |
14800-24-9 | |
| Record name | Benzyltrimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014800249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyltrimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



